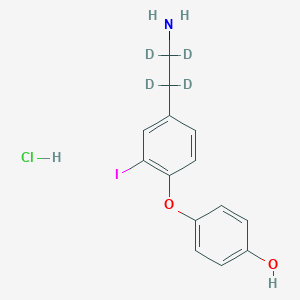

3-Iodothyronamine-d4 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Iodothyronamine-d4 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H15ClINO2 and its molecular weight is 395.65 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Regulation

Anti-Obesity Potential:

Research indicates that T1AM acts as an anti-obesity agent by modulating energy expenditure and metabolic pathways. Studies have shown that T1AM can activate trace amine-associated receptor 1 (TAAR1), which is linked to increased metabolic rate and reduced fat accumulation. In vitro experiments demonstrated that derivatives like 3-Iodothyronamine-d4 can enhance the activation of mTAAR1, leading to significant changes in glucose metabolism and energy homeostasis .

Case Study:

A study explored the pharmacokinetic properties of various T1AM derivatives, including 3-Iodothyronamine-d4. The findings suggested that these compounds could effectively increase plasma glucose levels while exerting a negative inotropic effect on cardiac tissues, indicating their dual role in metabolic modulation and cardiovascular health .

Cardiovascular Effects

Cardiac Function Modulation:

T1AM has been identified as a potent modulator of cardiac function. It induces rapid physiological changes such as hypothermia and bradycardia through its action on TAAR1. The administration of T1AM in animal models resulted in decreased cardiac output and altered heart rate dynamics, suggesting its potential use in treating conditions characterized by excessive cardiac activity .

Case Study:

In an ex vivo heart preparation study, T1AM was shown to significantly reduce cardiac output within minutes of administration. This rapid effect highlights the compound's potential for immediate therapeutic interventions in hyperthyroid conditions or other cardiovascular disorders .

Neurobiological Applications

Cognitive Function and Neuroprotection:

Emerging evidence suggests that T1AM may have neuroprotective effects, potentially influencing cognitive functions. Its presence in the brain indicates a role in neurotransmission and neuroprotection against oxidative stress. The modulation of TAAR1 by T1AM may lead to significant behavioral changes, including improved cognitive performance under stress conditions .

Case Study:

Research has indicated that T1AM can influence neurotransmitter systems, leading to alterations in mood and behavior. In rodent models, treatment with T1AM resulted in enhanced resilience to stress-induced behavioral changes, suggesting its potential as a therapeutic agent for mood disorders .

Biosynthesis and Mechanism of Action

Biosynthetic Pathways:

The biosynthesis of T1AM is complex and remains partially understood. Studies utilizing isotope-labeled thyroxine (T4) have shown that T1AM levels are influenced by thyroid status but do not appear to be direct metabolites of T4. Instead, they may require similar biosynthetic factors for their production, indicating an intricate relationship with thyroid hormone metabolism .

Mechanistic Insights:

The mechanism through which T1AM exerts its effects involves the activation of G protein-coupled receptors (GPCRs), specifically TAAR1. This activation leads to rapid intracellular signaling cascades that result in physiological changes distinct from those induced by traditional thyroid hormones like thyroxine (T4) or triiodothyronine (T3) .

Data Table: Applications Overview

Propriétés

Numéro CAS |

884320-54-1 |

|---|---|

Formule moléculaire |

C14H15ClINO2 |

Poids moléculaire |

395.65 g/mol |

Nom IUPAC |

4-[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-iodophenoxy]phenol;hydrochloride |

InChI |

InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H/i7D2,8D2; |

Clé InChI |

RVKVVMXTPQCCIX-UVSTZUAESA-N |

SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl |

SMILES isomérique |

[2H]C([2H])(C1=CC(=C(C=C1)OC2=CC=C(C=C2)O)I)C([2H])([2H])N.Cl |

SMILES canonique |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl |

Pictogrammes |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Synonymes |

4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol-d4 Hydrochloride ; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.